molecular formula C4H9BO2 B1470975 [(1S,2R)-2-Methylcyclopropyl]boronic acid CAS No. 1309366-01-5

[(1S,2R)-2-Methylcyclopropyl]boronic acid

Cat. No. B1470975
CAS RN: 1309366-01-5
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-DMTCNVIQSA-N
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Description

Boronic acids are organic compounds related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . “[(1S,2R)-2-Methylcyclopropyl]boronic acid” is a specific type of boronic acid with the molecular formula C4H9BO2 .


Molecular Structure Analysis

The molecular structure of “[(1S,2R)-2-Methylcyclopropyl]boronic acid” consists of a boron atom bonded to two hydroxyl groups and a methylcyclopropyl group . The exact mass of this compound is 100.0695597 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1S,2R)-2-Methylcyclopropyl]boronic acid” include a molecular weight of 99.93 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 40.5 Ų .

Scientific Research Applications

Sensing Applications

Boronic acids, including [(1S,2R)-2-Methylcyclopropyl]boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection or tracking .

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This involves the use of boronic acids to modify proteins or manipulate their function .

Separation Technologies

Boronic acids are used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . This involves the use of boronic acids in the synthesis of therapeutic compounds .

Electrophoresis of Glycated Molecules

Boronic acids are used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate glycated molecules based on their size and charge .

Building Materials for Microparticles

Boronic acids are used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical methods .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin . This involves the use of boronic acids in the design of polymers that can release insulin in a controlled manner .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

The primary target of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds .

Pharmacokinetics

Boronic acids in general are known for their stability and environmental benignity , which suggests that [(1S,2R)-2-Methylcyclopropyl]boronic acid may have favorable ADME properties.

Result of Action

The result of the action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in organic synthesis, drug discovery, and catalysis.

Action Environment

The action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that [(1S,2R)-2-Methylcyclopropyl]boronic acid can perform effectively under a wide range of environmental conditions.

properties

IUPAC Name

[(1S,2R)-2-methylcyclopropyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSMDSGBCAQRLB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1C[C@H]1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R)-2-Methylcyclopropyl]boronic acid
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[(1S,2R)-2-Methylcyclopropyl]boronic acid
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[(1S,2R)-2-Methylcyclopropyl]boronic acid
Reactant of Route 4
[(1S,2R)-2-Methylcyclopropyl]boronic acid
Reactant of Route 5
[(1S,2R)-2-Methylcyclopropyl]boronic acid
Reactant of Route 6
[(1S,2R)-2-Methylcyclopropyl]boronic acid

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